Di-tert-Butylphosphine oxide
Overview
Description
Di-tert-butylphosphine oxide is a chemical compound with the empirical formula C8H19OP . It has a molecular weight of 162.21 . It is a solid in form and is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Synthesis Analysis
The synthesis of Di-tert-butylphosphine oxide can be achieved by air oxidation of di-tert-butylphosphine . The yield of this reaction is approximately 20% .Molecular Structure Analysis
The molecular structure of Di-tert-butylphosphine oxide is represented by the SMILES stringCC(C)(C)PHC(C)(C)C
. The InChI key for this compound is RYLNFGJYRKJXQE-UHFFFAOYSA-N
. Chemical Reactions Analysis
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .Physical And Chemical Properties Analysis
Di-tert-butylphosphine oxide is a solid in form . It has a melting point of 74-82 °C . The density of a related compound, Di-t-butylphosphine (50% in Toluene), is 0.79 .Scientific Research Applications
Use in Organic Synthesis
Di-tert-butylphosphine oxide is used as a ligand in various organic synthesis reactions . It is suitable for Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions .
Use in Radiopharmacy and Chemistry
Di-tert-butylphosphine oxide has been used in the field of radiopharmacy and chemistry . Specifically, it has been used in a novel approach through a Cu-mediated direct 18F-dehydrofluorination of phosphine oxides . This method leverages the straightforward separation of the 18F-labeled product from the phosphine oxide precursors, aiming to primarily increase molar activity . The method demonstrates tolerance up to 20% solvent water content, which enables the practical radiosynthesis of 18F-labeled water-soluble molecules under non-drying conditions .
Preparation of Tertiary Phosphines
Di-tert-butylphosphine oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found wide applications in various fields, including transition metal catalysis and organocatalysis . The synthesis of new phosphines of various structures and the tuning of their properties are driven by the use of a wide range of tervalent phosphorus ligands .
Synthesis of Variety of Ligands
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos . These ligands are used for C-N, C-O, and C-C bond-forming cross-coupling reactions . This application is particularly important in the field of organic synthesis, where cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds .
Hydrophenoxylation of Unactivated Internal Alkynes
Di-tert-butylphosphine oxide can be used in the hydrophenoxylation of unactivated internal alkynes . This process involves the addition of a phenol group to an alkyne to form a phenol ether. This reaction is particularly useful in the synthesis of complex organic molecules .
Microwave-Mediated Suzuki-Miyaura Cross-Coupling of Benzylic Bromides
Di-tert-butylphosphine oxide can be used in the microwave-mediated Suzuki-Miyaura cross-coupling of benzylic bromides . This reaction is a type of palladium-catalyzed cross-coupling reaction that is used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Pharmaceutical Synthesis of Novel Imidazo[1,2-a]pyridines
Di-tert-butylphosphine oxide can be used in the pharmaceutical synthesis of novel imidazo[1,2-a]pyridines . These compounds have potent activity against the herpes virus .
Cu(II)-Mediated Direct 18F-Dehydrofluorination of Phosphine Oxides
Di-tert-butylphosphine oxide has been used in a novel approach through a Cu-mediated direct 18F-dehydrofluorination of phosphine oxides . This method leverages the straightforward separation of the 18F-labeled product from the phosphine oxide precursors, aiming to primarily increase molar activity . The method demonstrates tolerance up to 20% solvent water content, which enables the practical radiosynthesis of 18F-labeled water-soluble molecules under non-drying conditions .
Safety And Hazards
Di-tert-butylphosphine oxide is classified as a flammable solid . It may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions . This suggests that it could have potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.
properties
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-Butylphosphine oxide | |
CAS RN |
684-19-5 | |
Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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